![molecular formula C12H10O2S B6309504 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid CAS No. 1954362-74-3](/img/structure/B6309504.png)

7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods, including condensation reactions. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are significant synthetic routes for obtaining thiophene derivatives. These reactions allow the construction of the thiophene ring system from different substrates .

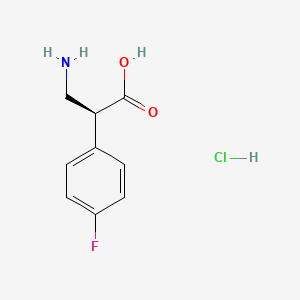

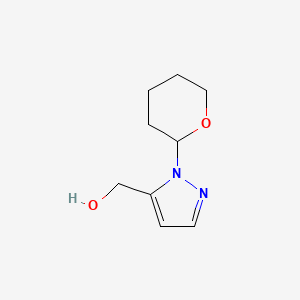

Molecular Structure Analysis

The molecular structure of 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid consists of a benzo[b]thiophene core with a carboxylic acid functional group. The cyclopropyl group is attached to the benzo[b]thiophene ring, imparting unique properties to the compound .

Chemical Reactions Analysis

Upon treatment with strong bases like LDA (lithium diisopropylamide), 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid can undergo double deprotonation to yield the 5-lithio derivative. This intermediate serves as a precursor for various 5-substituted derivatives. Additionally, thiophene-2-carboxylic acid has been studied as a substrate in coupling reactions and olefinations .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid” is an important raw material and intermediate used in organic synthesis . It is used to prepare a variety of molecules, including biologically active compounds .

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry. It is used as an intermediate in the synthesis of various drugs . Thiophene-based analogs, such as this compound, are being studied by a growing number of scientists as potential biologically active compounds .

Agrochemicals

In the field of agrochemicals, “7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid” is used as a key intermediate. It contributes to the development of new agrochemical products .

Dyestuff Fields

This compound is also used in the dyestuff industry. It serves as a crucial intermediate in the production of various dyes .

Corrosion Inhibitors

Thiophene derivatives, like “7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid”, are utilized in industrial chemistry as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This compound, being a thiophene derivative, could potentially be used in this field.

Eigenschaften

IUPAC Name |

7-cyclopropyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)10-6-8-2-1-3-9(7-4-5-7)11(8)15-10/h1-3,6-7H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXOVSGXSBJUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC3=C2SC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)

![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)

![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)

![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)